molecular formula C10H8BrNO2 B173322 4-Bromo-1H-indole-1-carboxylic acid methyl ester CAS No. 101909-45-9

4-Bromo-1H-indole-1-carboxylic acid methyl ester

Cat. No. B173322
M. Wt: 254.08 g/mol
InChI Key: YNYACKHOGSXQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1H-indole-1-carboxylic acid methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of indole and contains a bromine atom at the 4th position of the indole ring.

Scientific Research Applications

4-Bromo-1H-indole-1-carboxylic acid methyl ester has been used in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been used as a precursor for the synthesis of other biologically active compounds.

Mechanism Of Action

The mechanism of action of 4-Bromo-1H-indole-1-carboxylic acid methyl ester is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth. It has also been found to induce apoptosis, which is a process of programmed cell death. Further research is needed to fully elucidate the mechanism of action of this compound.

Biochemical And Physiological Effects

4-Bromo-1H-indole-1-carboxylic acid methyl ester has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit cell migration, and reduce the expression of certain proteins that are involved in cancer cell growth. It has also been found to exhibit anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Bromo-1H-indole-1-carboxylic acid methyl ester in lab experiments is its high purity. This compound can be synthesized with high yields and purity, which makes it suitable for various experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4-Bromo-1H-indole-1-carboxylic acid methyl ester. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in other research fields such as neuroscience and immunology. Additionally, the synthesis of novel derivatives of this compound can be explored to enhance its biological activity and selectivity.
Conclusion
In conclusion, 4-Bromo-1H-indole-1-carboxylic acid methyl ester is a chemical compound that has potential applications in various research fields. Its synthesis method is efficient and yields high purity products. This compound exhibits anticancer properties and has been found to induce apoptosis and inhibit cell growth. Further research is needed to fully understand its mechanism of action and explore its potential applications in other research fields.

Synthesis Methods

The synthesis of 4-Bromo-1H-indole-1-carboxylic acid methyl ester involves the reaction of 4-bromoindole with methyl chloroformate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. This method has been found to be efficient and yields high purity products.

properties

CAS RN

101909-45-9

Product Name

4-Bromo-1H-indole-1-carboxylic acid methyl ester

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 4-bromoindole-1-carboxylate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)12-6-5-7-8(11)3-2-4-9(7)12/h2-6H,1H3

InChI Key

YNYACKHOGSXQKR-UHFFFAOYSA-N

SMILES

COC(=O)N1C=CC2=C1C=CC=C2Br

Canonical SMILES

COC(=O)N1C=CC2=C1C=CC=C2Br

synonyms

4-bromo-1-methoxycarbonylindole

Origin of Product

United States

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